1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
“1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2-oxo-1,2-dihydroquinoline-3-carboxamides .
Synthesis Analysis
The synthesis of “this compound” involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with stearic acid hydrazide . The synthesis process was driven by the efficacy of tacrine, a drug used against Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of “this compound” and its complexes has been studied using single-crystal X-ray diffraction studies . The structure of the new copper (II) chloride complex is square pyramidal, and that of the copper (II) nitrate complex is square planar .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and dependent on the nature of the metal and acid residue . The reactions follow an addition-elimination mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using spectral methods . The IR spectra of the complexes contained the stretching band of the NH group at 3200 cm –1, and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .
Safety and Hazards
Future Directions
The future directions of research on “1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” include further exploration of its potential applications in medicinal chemistry, particularly as potent inhibitors against acetylcholinesterase enzyme . The entire biological activity results showed that the activity order was 1 < 2 < 3 .
Mechanism of Action
Target of Action
The primary target of 1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft and enhancing nerve impulse conductivity .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine . By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced nerve impulse transmission .
Result of Action
The molecular effect of this compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this results in enhanced nerve impulse transmission, which can have various effects depending on the specific neurons involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect its binding to AChE . .
Biochemical Analysis
Biochemical Properties
1-Isobutyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit the acetylcholinesterase enzyme, which plays a crucial role in nerve impulse transmission . The nature of these interactions is likely dependent on the specific structure and properties of the compound .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. For example, it has been found to exhibit cytotoxicity against certain cell lines, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to bind with DNA, potentially inhibiting DNA replication of fast-growing malignant cells . Additionally, it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has shown better recovery from scopolamine-induced dementia than that of donepezil in a zebrafish model
Properties
IUPAC Name |
1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(2)8-15-13-6-4-3-5-11(13)7-12(9-16)14(15)17/h3-7,9-10H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUXUYBQJKXQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C=C(C1=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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